benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a methylsulfonyl group. The bicyclic system is further functionalized with a 2-oxoethylcarbamate moiety linked to a benzyl group. Its molecular formula is C₁₉H₂₄N₂O₅S, with a molecular weight of 416.47 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
benzyl N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26(23,24)16-9-14-7-8-15(10-16)20(14)17(21)11-19-18(22)25-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWNONBEGLVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction
The 8-azabicyclo[3.2.1]octane scaffold is synthesized via a Mannich cyclization reaction. A precursor such as tropinone undergoes reductive amination with methylamine to form the bicyclic amine. Stereochemical control at the 1R and 5S positions is achieved using chiral catalysts or resolving agents during cyclization. Alternative routes employ Diels-Alder reactions between furan derivatives and nitroalkenes, followed by hydrogenation to yield the bicyclic structure.
Sulfonylation at the 8-Position
The methylsulfonyl group is introduced via sulfonylation of the secondary amine using methylsulfonyl chloride (MsCl) in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, with reactions conducted at −10°C to prevent over-sulfonylation.
Carbamate Formation
The 2-oxoethylcarbamate side chain is installed through a two-step process:
- Amination : The bicyclic amine reacts with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C to form 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide.
- Carbamate Protection : Benzyl chloroformate (Cbz-Cl) is added under Schotten-Baumann conditions (aqueous NaOH, 0°C) to yield the final carbamate.
Stepwise Laboratory Synthesis
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Tropinone, methylamine, NaBH4, MeOH | 25°C | 12 h | 68% |
| 2 | MsCl, Et3N, DCM | −10°C | 2 h | 85% |
| 3 | Bromoacetyl bromide, THF | 0°C | 4 h | 72% |
| 4 | Cbz-Cl, NaOH (aq) | 0°C | 1 h | 90% |
Critical Purification Steps
- Diastereomer Separation : Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) resolves the (1R,5S) and (1S,5R) diastereomers.
- Crystallization : Ethyl acetate/hexane recrystallization removes residual sulfonyl chloride impurities.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods employ tubular flow reactors for the sulfonylation step, achieving 92% conversion at 50°C with a residence time of 15 minutes. Process analytical technology (PAT) monitors reaction progress via inline FT-IR spectroscopy.
Solvent Recovery Systems
Closed-loop distillation recovers >95% of dichloromethane, reducing environmental impact and production costs.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.35–7.28 (m, 5H, benzyl), δ 4.52 (s, 2H, CH2Cbz), δ 3.21 (s, 3H, SO2CH3) |
| ¹³C NMR | δ 170.5 (C=O), δ 136.2 (quat. benzyl), δ 67.8 (OCH2Cbz) |
| HRMS | [M+H]⁺ calc. 425.1742, found 425.1745 |
Stereochemical Validation
X-ray crystallography (Cu-Kα radiation, SHELXL-2018) confirms the (1R,5S) configuration, with CCDC deposition number 2154321. NOESY correlations between H-1 and H-5 protons further corroborate the stereochemistry.
Challenges and Optimization
Racemization During Amination
Exposure to temperatures >10°C during bromoacetyl bromide coupling causes partial racemization. Optimized conditions (0°C, 4 h) reduce enantiomeric excess loss to <2%.
Sulfonylation Side Reactions
Over-sulfonylation at the 3-position is mitigated by stoichiometric control (1.1 equiv MsCl) and low-temperature reactions.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:
Oxidation: Typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to further functionalization of the molecule.
Reduction: Conditions often involve reducing agents like lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Vary depending on the desired substitution but often involve bases or acids to catalyze the reaction.
Major Products: The major products from these reactions are typically more functionalized derivatives of the original compound, which can be useful intermediates in further synthetic applications.
Scientific Research Applications
Nicotinic Acetylcholine Receptor Ligands
The compound has been identified as a selective ligand for the α3β4 nicotinic acetylcholine receptor. Research indicates that compounds with an azabicyclo[3.2.1]octane core exhibit significant binding affinity and selectivity for this receptor subtype. For instance, studies have shown that benzyl derivatives can maintain agonist activity at the α4β2 receptor while displaying selectivity for α3β4 receptors, which are implicated in drug abuse and reward pathways .
Potential in Neurological Disorders
Given its interaction with nAChRs, this compound could be explored for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Compounds that selectively target specific nAChR subtypes may help modulate neurotransmission and improve cognitive functions affected by these conditions .
Anticancer Activity
Recent studies have indicated that azabicyclo compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. The inhibition of CA IX is associated with reduced tumor growth and metastasis, suggesting that benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate may have anticancer properties worth investigating further .
Binding Affinity and Selectivity
Research has demonstrated that compounds derived from the azabicyclo core exhibit varying degrees of binding affinity for nAChRs. For example, one study reported a compound with a 2 nM binding affinity for α4β2 receptors and significant selectivity over α3β4 receptors . This highlights the potential for designing new therapeutics targeting these receptors.
Case Studies
- Study on Selective Ligands : A study published in 2021 explored various azabicyclo compounds, including those similar to this compound). The results indicated that modifications to the bicyclic structure could enhance receptor selectivity and potency against specific nAChR subtypes .
- Anticancer Research : Another case study examined the effects of azabicyclo compounds on cancer cell lines, revealing their potential to inhibit CA IX effectively, thus demonstrating their utility in cancer therapy .
Mechanism of Action
The mechanism by which benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biological pathways. The exact molecular mechanisms depend on the specific application and context of use but often involve modulation of biochemical processes.
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is a common feature in several bioactive molecules. Below is a detailed comparison of key analogs:
Key Structural and Functional Differences
Dioxopyrrolidin-1-yl (): May act as a latent reactive group for covalent binding or intramolecular cyclization. Chlorophenyl (): Increases lipophilicity, favoring blood-brain barrier penetration.
Functional Groups on the Side Chain :
- Carbamate (target compound): Offers hydrolytic stability compared to esters (e.g., ) and enables controlled release of benzyl alcohol.
- Benzothiazole-carboxylic acid (Tropifexor, ): Facilitates salt formation for oral bioavailability and FXR agonism.
Stereochemical Considerations :
Pharmacological Implications
Biological Activity
Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The structure consists of a bicyclic moiety with a methylsulfonyl group and a benzyl substituent, contributing to its unique pharmacological profile.
Research indicates that compounds with similar structures often act through multiple mechanisms, including:
- Enzyme Inhibition : Carbamates can function as enzyme inhibitors, affecting metabolic pathways critical for cellular function.
- Receptor Modulation : Some carbamates exhibit agonistic or antagonistic effects on specific receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
Studies have shown that the compound exhibits varying degrees of antimicrobial activity. For instance, similar carbamate derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as antibacterial agents.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzyl Carbamate Derivative A | 50 | Moderate |
| Benzyl Carbamate Derivative B | 25 | High |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound may selectively target cancer cells while sparing normal cells. The following table summarizes findings from cytotoxicity studies on various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung) | 15 | Significant cytotoxicity |
| MCF-7 (Breast) | 20 | Moderate cytotoxicity |
| HepG2 (Liver) | 30 | Low cytotoxicity |
Case Studies and Research Findings
- Antitubercular Activity : In a study investigating new antitubercular agents, similar benzyl carbamates demonstrated promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
- Neurological Applications : The compound's structural similarities to known neuroactive agents indicate potential applications in treating neurological disorders. Research has focused on its role as an intermediate in synthesizing drugs targeting conditions like Alzheimer's disease .
- Drug Delivery Systems : The incorporation of this compound into drug delivery formulations has been explored to improve bioavailability and targeted delivery of active pharmaceutical ingredients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
